molecular formula C21H23N5O2 B11024978 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11024978
M. Wt: 377.4 g/mol
InChI Key: VPSLARJDEWDFTG-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure combining an indole moiety with a pyrazolopyridine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazolopyridine ring can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The pyrazolopyridine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-13-11-17(19-14(2)24-25(3)20(19)23-13)21(27)22-8-10-26-9-7-15-12-16(28-4)5-6-18(15)26/h5-7,9,11-12H,8,10H2,1-4H3,(H,22,27)

InChI Key

VPSLARJDEWDFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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